molecular formula C8H12O3S B12062879 Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate CAS No. 20688-05-5

Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate

Cat. No.: B12062879
CAS No.: 20688-05-5
M. Wt: 188.25 g/mol
InChI Key: OBSIYBMTDOHLNJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate is an organic compound with the molecular formula C8H12O3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a tetrahydrothiophene ring, which is a five-membered ring containing sulfur, and is substituted with an ethyl ester group, a methyl group, and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-oxobutanoic acid with ethyl mercaptan in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

20688-05-5

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

ethyl 2-methyl-4-oxothiolane-3-carboxylate

InChI

InChI=1S/C8H12O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,7H,3-4H2,1-2H3

InChI Key

OBSIYBMTDOHLNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(SCC1=O)C

Origin of Product

United States

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